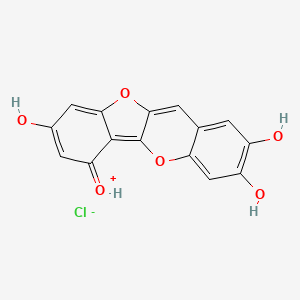

Riccionidin a chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

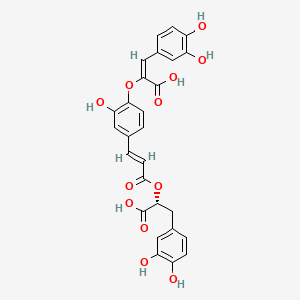

Riccionidin A chloride is a naturally occurring anthocyanin-like compound found in liverworts, specifically in the species Marchantia polymorpha

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Riccionidin A chloride typically involves the condensation of suitable aldehydes and ketones. One reported method involves dissolving the aldehyde and ketone in acetic acid saturated with hydrochloric acid gas at 100°C, which initially forms the trans-chalcone. This intermediate then undergoes further reactions to yield this compound .

Industrial Production Methods: advancements in biotechnological methods, such as genetic engineering of liverworts, could potentially facilitate large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Riccionidin A chloride undergoes various chemical reactions, including:

Proton Transfer: This reaction involves the transfer of protons, affecting the compound’s charge and structure.

Hydration: Addition of water molecules to the compound.

Tautomerization: The compound can exist in multiple tautomeric forms, interconverting under different conditions.

Cis-Trans Isomerization: The compound can switch between cis and trans forms.

Common Reagents and Conditions:

Proton Transfer: Typically occurs in acidic or basic conditions.

Hydration: Requires the presence of water or aqueous solutions.

Tautomerization and Isomerization: Can be influenced by changes in pH, temperature, and light exposure.

Major Products: The major products formed from these reactions include various tautomeric and isomeric forms of this compound, each with distinct chemical properties .

Aplicaciones Científicas De Investigación

Riccionidin A chloride has several scientific research applications:

Chemistry: Used as a model compound to study the kinetics and thermodynamics of anthocyanin-like pigments.

Biology: Investigated for its role in plant pigmentation and stress responses.

Industry: Could be used in the production of natural dyes and pigments for various industrial applications

Mecanismo De Acción

The mechanism of action of Riccionidin A chloride involves its interaction with various molecular targets and pathways. It primarily acts as a pigment, absorbing light and undergoing structural changes that result in color variations. These changes are influenced by external stimuli such as pH, light, and temperature .

Comparación Con Compuestos Similares

Anthocyanins: Found in angiosperms, these pigments have similar color properties but different biosynthetic pathways.

3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds share structural similarities with Riccionidin A chloride but differ in their stability and reactivity.

Auronidins: A broader class of compounds to which this compound belongs, characterized by their unique biosynthesis and color properties

Uniqueness: this compound is unique due to its extremely slow interconversion rate between flavylium cation and trans-chalcone compared to other similar compounds. This slow rate results in distinct stability and color properties, making it a valuable compound for studying pigment chemistry .

Propiedades

Fórmula molecular |

C15H9ClO6 |

|---|---|

Peso molecular |

320.68 g/mol |

Nombre IUPAC |

(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium;chloride |

InChI |

InChI=1S/C15H8O6.ClH/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14;/h1-5,16-18H;1H |

Clave InChI |

CCNBMJFKLKNGLM-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)

![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)

![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)

![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)